Neoxaline - 71812-10-7

Neoxaline

Catalog Number: EVT-276800
CAS Number: 71812-10-7
Molecular Formula: C23H25N5O4
Molecular Weight: 435.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Neoxaline is a naturally occurring indole alkaloid primarily isolated from various fungal species, including Aspergillus japonicus [, , ], Penicillium species [, ], and Aspergillus aculeatinus []. Structurally, it is characterized by a unique indoline spiroaminal framework, a feature rarely found in other natural products [, ]. Neoxaline has garnered interest in scientific research due to its reported bioactivities, including its potential as a lead compound for developing new drugs [, , ].

Oxaline

  • Compound Description: Oxaline, also known as roquefortine D, is an indole alkaloid similar to Neoxaline in structure but lacking the hydroxyl group on the prenyl substituent.
  • Relevance: Oxaline is structurally very similar to Neoxaline, sharing the core indoline spiroaminal framework. Both compounds are produced by fungi and have been studied for their biological activities, including anti-infectious properties.

Meleagrin A

  • Compound Description: Meleagrin A is another indole alkaloid with structural similarities to Neoxaline, particularly in the indoline spiroaminal framework.
  • Relevance: The biosynthesis of Meleagrin A shares a common pathway with Neoxaline, branching off at a later stage. Both compounds are considered end products of different branches in this pathway.

Roquefortine F

  • Compound Description: Roquefortine F is an intermediate in the biosynthesis of both Neoxaline and Meleagrin A.

Glandicoline A

    Roquefortine L

    • Compound Description: Roquefortine L is a newly identified metabolite found in the roquefortine/meleagrin biosynthetic pathway. It possesses a distinctive chemical structure compared to other metabolites in this pathway.

    epi-Neoxaline

    • Compound Description: epi-Neoxaline is a stereoisomer of Neoxaline, differing in the configuration at one specific stereocenter. It serves as a chemotaxonomic marker for Penicillium tulipae.
    Synthesis Analysis

    The synthesis of neoxaline has been a subject of extensive research, particularly focusing on asymmetric total synthesis methods. The first successful asymmetric total synthesis was reported through a highly stereoselective process involving several key steps:

    1. Building Block Utilization: The synthesis starts with (-)-3a-hydroxyfuroindoline as a building block.
    2. Quaternary Carbon Stereocenter Formation: A reverse prenyl group is introduced to create a quaternary carbon stereocenter.
    3. Indoline Spiroaminal Construction: This involves careful stepwise oxidations and cyclizations from the indoline structure.
    4. Assembly of Dehydrohistidine: The (Z)-dehydrohistidine is synthesized as an intermediate.
    5. Photoisomerization: The unnatural (Z)-neoxaline is converted to the natural (E)-neoxaline through photoisomerization, which is crucial for achieving the correct configuration .

    The total synthesis highlights the compound's complexity due to the presence of labile enamide functionalities and a delicate indoxyl chromophoric group, making it a challenging target for synthetic chemists .

    Molecular Structure Analysis

    The molecular structure of neoxaline is characterized by its unique framework that includes:

    • Core Structure: Neoxaline features an indole-like core, which is typical for many alkaloids.
    • Functional Groups: The compound contains multiple functional groups that contribute to its biological activity, including hydroxyl and methoxy groups.
    • Stereochemistry: The absolute configuration is critical for its biological properties, with the natural form being (E)-neoxaline.

    X-ray crystallography and NMR spectroscopy have been employed to elucidate its three-dimensional structure, confirming the arrangement of atoms within the molecule .

    Chemical Reactions Analysis

    Neoxaline participates in various chemical reactions that underscore its reactivity:

    1. Biosynthetic Pathways: Neoxaline is synthesized via enzymatic reactions involving non-ribosomal peptide synthetases and cytochrome P450 enzymes. These enzymes facilitate key transformations such as prenylation and hydroxylation.
    2. Reactivity with Biological Targets: The compound exhibits interactions with various biological macromolecules, leading to its antibacterial and antifungal effects. Specific mechanisms include inhibition of nucleic acid synthesis and disruption of cell membrane integrity.

    The detailed mechanistic pathways remain an area of active research, particularly regarding how neoxaline interacts with specific cellular targets .

    Mechanism of Action

    The mechanism of action for neoxaline involves several biochemical interactions:

    • Inhibition of DNA/RNA Synthesis: Neoxaline disrupts nucleic acid synthesis pathways in pathogenic organisms, which is critical for its antibacterial properties.
    • Membrane Disruption: It also affects cell membrane integrity, leading to increased permeability and eventual cell death in susceptible microorganisms.
    • Targeting Enzymatic Pathways: Neoxaline may inhibit specific enzymes involved in metabolic pathways essential for pathogen survival.

    Research indicates that these mechanisms are mediated through direct binding to target sites within microbial cells, although further studies are needed to fully elucidate these interactions .

    Physical and Chemical Properties Analysis

    Neoxaline exhibits several notable physical and chemical properties:

    • Molecular Formula: C₁₃H₁₃N₃O₃
    • Molecular Weight: 245.26 g/mol
    • Solubility: It shows varying solubility in organic solvents, which can affect its extraction and purification processes.
    • Stability: Neoxaline is sensitive to light and heat, necessitating careful handling during synthesis and storage.

    These properties are crucial for understanding how neoxaline can be effectively utilized in various applications .

    Applications

    Neoxaline has several promising applications across different fields:

    1. Pharmaceutical Development: Due to its antibacterial and antifungal properties, neoxaline is being investigated as a potential lead compound for new antimicrobial agents.
    2. Agricultural Uses: Its bioactivity suggests potential applications in crop protection against fungal pathogens.
    3. Biochemical Research: Neoxaline serves as a valuable tool in studying metabolic pathways in fungi and other organisms.

    Ongoing research aims to explore these applications further, particularly focusing on optimizing its efficacy and reducing any potential toxicity .

    Biosynthetic Origins and Fungal Metabolic Engineering

    Fungal Producers: Aspergillus japonicus as a Biosynthetic Source

    Aspergillus japonicus (strain Fg-551) was first identified as the primary fungal producer of neoxaline, isolated from its culture broth through solvent extraction and silica gel chromatography [2] [4]. This filamentous fungus belongs to the Aspergillaceae family, which demonstrates a broader phylogenetic capacity for neoxaline synthesis beyond the originally characterized Penicillium species [1]. Molecular characterization revealed neoxaline as a diketopiperazine (DKP) alkaloid with the molecular formula C₂₃H₂₅N₅O₄, established through elemental analysis and mass spectrometry [2] [7]. While initially characterized in A. japonicus, subsequent genomic analyses have revealed that biosynthetic gene homologs exist in other fungi, notably Penicillium chrysogenum, indicating cross-kingdom conservation of the pathway [1] [6]. This broad distribution highlights the evolutionary significance of the neoxaline pathway within the Eurotiales order.

    The ecological role of neoxaline production in A. japonicus remains under investigation. Early studies indicated it lacks significant antimicrobial activity but exhibits weak central nervous system (CNS) stimulation in murine models, suggesting potential neuroactive properties or a role in fungal-environment interactions [2] [7]. Its production alongside other secondary metabolites positions A. japonicus as a biochemically versatile organism capable of synthesizing structurally complex alkaloids. The discovery of epi-neoxaline in Penicillium tulipae further suggests that subtle enzymatic modifications can generate structural variants, potentially serving as chemotaxonomic markers for differentiating closely related fungal species [1].

    Table 1: Fungal Producers of Neoxaline and Related Alkaloids

    Fungal SpeciesPrimary MetaboliteGenetic ClusterEcological ContextKey Reference
    Aspergillus japonicusNeoxalineNot fully elucidatedLaboratory culture, originally isolated from environmental sourceHirano et al. (1979) [2]
    Penicillium chrysogenumNeoxaline, Roquefortine Froq cluster (7 genes)Cheese contaminant, potential environmental competitorRies et al. (2013) [1]
    Penicillium tulipaeepi-NeoxalineLikely similar to roqEnvironmental isolate, proposed chemotaxonomic markerOvery et al. (2006) [1]
    Aspergillus taichungensisStructural congeners (e.g., versicolamide B)Related to notoamide pathwayMarine-derived, produces bicyclo[2.2.2]diazaoctane alkaloidsPMC6102066 [8]

    Biogenetic Pathways of Indole Alkaloids in Aspergillus spp.

    Neoxaline biosynthesis belongs to the prenylated indole alkaloid family, characterized by a complex bicyclo[2.2.2]diazaoctane ring system [8]. The pathway initiates with the condensation of L-tryptophan and L-histidine, forming a diketopiperazine (DKP) scaffold catalyzed by a non-ribosomal peptide synthetase (NRPS) [1] [6]. This represents a common entry point for many fungal indole alkaloids. Subsequently, the pathway involves enzymatic prenylation, introducing isoprene-derived units (typically dimethylallyl pyrophosphate, DMAPP) to the DKP core, a step critical for generating structural complexity and biological activity [8].

    In Penicillium chrysogenum, the neoxaline biosynthetic gene cluster (roq) comprises seven coregulated genes (roqA-roqO) [1]. This cluster is evolutionarily related to those producing roquefortine C and meleagrin, forming a superpathway [1] [6]. Two key enzymatic transformations convert late intermediates into neoxaline:

    • RoqN (roquefortine/glandoline O-methyltransferase): Catalyzes methylation reactions. RNAi silencing and gene knockout studies confirmed its essential role in neoxaline formation [1].
    • RoqO (cytochrome P450 monooxygenase): A multifunctional oxidase performing a complex series of reactions. It hydroxylates the precursor roquefortine F at C-9, followed by cleavage of the bond between C-9 and N-14. This rearrangement facilitates the formation of a new bond between C-2 and N-11, culminating in the characteristic pentacyclic structure of neoxaline [1].

    The formation of the bicyclo[2.2.2]diazaoctane core is hypothesized to proceed via an intramolecular hetero-Diels-Alder (IMDA) reaction [8]. This cyclization likely occurs on an azadiene intermediate derived from the oxidized and prenylated DKP precursor. Computational and biomimetic synthetic studies support the feasibility of an enzyme-guided IMDA cyclization, explaining the stereochemical fidelity observed in neoxaline and related alkaloids like stephacidin A and versicolamide B [8]. The potential intermediacy of compounds like notoamide S, common to pathways yielding enantiomeric metabolites in different Aspergillus species (A. protuberus, A. amoenus, A. taichungensis), suggests a unified biosynthetic origin for this alkaloid class, with species-specific enzymes directing stereochemical outcomes [8].

    Table 2: Key Genes and Enzymes in the Neoxaline Biosynthetic Pathway (roq cluster)

    GenePutative/Confirmed FunctionEnzyme ClassRole in Neoxaline BiosynthesisEvidence
    roqNRoquefortine/glandoline O-methyltransferaseMethyltransferaseMethylation steps in the pathway leading to neoxaline precursorsRNAi silencing, KO, metabolite profiling [1]
    roqOCytochrome P450 monooxygenaseCytochrome P450 oxidase (Multifunctional)Hydroxylation of Roquefortine F at C-9; Catalyzes C9-N14 bond cleavage and C2-N11 bond formationGene KO, heterologous expression, intermediate analysis [1]
    NRPS Gene (e.g., roqA)Non-ribosomal peptide synthetaseNRPSCondensation of L-Trp and L-His to form the diketopiperazine scaffoldHomology, cluster essentiality [1] [6]
    PrenyltransferasePrenyltransferasePrenyltransferaseAddition of isoprenoid units (prenylation) to the DKP coreHomology to known prenyltransferases in alkaloid clusters [6] [8]
    notF homolog?Diels-Alderase?Putative cyclasePotential facilitation of IMDA cyclization (based on related clusters)Homology to notoamide cluster genes; Biomimetic synthesis evidence [8]

    Regulatory Mechanisms of Secondary Metabolite Production in Filamentous Fungi

    The biosynthesis of neoxaline, like other fungal secondary metabolites, is tightly regulated at multiple levels, responding to environmental cues (nutrient availability, pH, light, oxidative stress) and genetic/epigenetic controls [5] [6]. Understanding these mechanisms is crucial for metabolic engineering strategies aimed at enhancing neoxaline yields.

    • Epigenetic Regulation: Gene clusters, including roq, are often subject to chromatin remodeling. Histone modifications such as acetylation (H3K9ac, H3K14ac) promote an open chromatin state, facilitating transcription factor access and cluster activation. Conversely, methylation (H3K9me3, H3K27me3) and deacetylation lead to heterochromatin formation and gene silencing [6] [9]. Manipulating histone modifiers (e.g., deleting histone deacetylases like hdaA) is a proven strategy to awaken silent clusters or boost expression of active ones like roq, potentially increasing neoxaline titers [5] [9].

    • Transcriptional Regulation: Pathway-specific transcription factors encoded within the roq cluster or by global regulators directly bind promoter regions of biosynthetic genes. The global regulator LaeA (Loss of aflR Expression A) acts as a broad positive regulator of secondary metabolism in filamentous fungi. It functions within the velvet complex (with VeA and VelB), integrating developmental and environmental signals [5] [9]. Deletion of laeA typically abolishes or severely reduces secondary metabolite production, including neoxaline, while its overexpression can enhance yields. Nutrient-sensing pathways (e.g., cAMP-PKA, MAPK cascades) also feed into transcriptional regulation, often repressing secondary metabolism under optimal growth conditions favoring primary metabolism [5].

    • Compartmentalization and Transport: Efficient biosynthesis requires spatial organization. Enzymes involved in neoxaline production may be localized to specific organelles like peroxisomes or vacuoles, similar to penicillin biosynthesis [3] [6]. This compartmentalization concentrates substrates and enzymes while potentially isolating toxic intermediates. Furthermore, ATP-binding cassette (ABC) transporters or major facilitator superfamily (MFS) transporters are frequently encoded within or near biosynthetic clusters (roq likely includes such genes) [1] [3]. These transporters are essential for the active secretion of the mature neoxaline molecule out of the cell, preventing feedback inhibition and enabling ecological function [3].

    • Metabolic Engineering Strategies: Leveraging regulatory knowledge enables targeted strain improvement:

    • Promoter Engineering: Replacing native promoters of roq cluster genes (e.g., roqN, roqO) or key global regulators (e.g., laeA) with strong, constitutive (e.g., gpdA, tef1) or inducible promoters allows precise temporal control and enhanced expression [5] [9].
    • Transcription Factor Engineering: Overexpressing activators (like laeA) or deleting repressors of the roq cluster can unlock higher production potential [5] [9].
    • Transport Engineering: Optimizing the expression of secretion machinery (ABC/MFS transporters) within the roq cluster can improve neoxaline efflux, reducing intracellular feedback inhibition and facilitating recovery [3] [5].
    • Heterologous Expression: Expressing the entire roq cluster in optimized fungal chassis like Aspergillus nidulans or Trichoderma reesei (engineered for high protein/secretion capacity) circumvents native regulatory constraints in A. japonicus or P. chrysogenum and leverages advanced fermentation platforms [5] [9]. Synthetic biology tools like CRISPR-Cas9 facilitate precise cluster refactoring and integration [9].

    Table 3: Regulatory and Engineering Strategies for Enhancing Neoxaline Production

    Regulatory LevelKey Mechanism/ComponentEngineering ApproachExpected Outcome for Neoxaline
    EpigeneticHistone modifications (Acetylation/Methylation)Delete histone deacetylases (HDACs e.g., hdaA); Overexpress histone acetyltransferases (HATs)De-repression/cluster activation; Enhanced transcription
    TranscriptionalGlobal regulator LaeA/Velvet complexOverexpress laeA; Optimize expression of VeA/VelBUpregulation of roq cluster genes
    Pathway-specific transcription factors (within roq)Identify and overexpress cluster-specific activator TFSpecific boost to roq gene expression
    Nutrient sensing (cAMP-PKA, TOR, MAPK)Engineer repressors or modulate signaling pathwaysAlleviate repression under production conditions
    CompartmentalizationPeroxisomes, VacuolesEngineer peroxisomal targeting sequences (PTS); Optimize organelle biogenesisImproved intermediate channeling and flux
    Transport/SecretionABC transporters, MFS transporters (encoded in roq)Overexpress cluster transporters; Engineer secretion pathwaysEnhanced neoxaline efflux, reduced feedback inhibition
    Chassis OptimizationNative or Heterologous host (A. niger, T. reesei)Refactor roq cluster; Integrate into high-secretion chassisBypass native regulation; Leverage superior fermentation traits
    Gene ExpressionNative promoter strengthReplace promoters with strong constitutive/inducible versionsBoosted expression of rate-limiting enzymes (e.g., RoqO)

    Table 4: Chemical Structure and Properties of Neoxaline

    PropertyValue or Description
    Systematic Name(14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.0¹,¹³.0³,⁸]hexadeca-3,5,7-triene-12,15-dione
    SynonymsNedoxaline
    Molecular FormulaC₂₃H₂₅N₅O₄
    Molecular Weight435.48 g/mol
    Chemical StructurePentacyclic indole alkaloid featuring a bicyclo[2.2.2]diazaoctane core, an imidazole-derived moiety, and a reverse-prenylated unit.
    Key Functional GroupsDiketopiperazine, Indole, Imidazole, Enol ether, Tertiary amine, Amide, Methoxy group
    Biosynthetic ClassPrenylated diketopiperazine alkaloid
    Producing OrganismsAspergillus japonicus, Penicillium chrysogenum, Penicillium tulipae (epi-neoxaline)

    Properties

    CAS Number

    71812-10-7

    Product Name

    Neoxaline

    IUPAC Name

    (14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7-triene-12,15-dione

    Molecular Formula

    C23H25N5O4

    Molecular Weight

    435.5 g/mol

    InChI

    InChI=1S/C23H25N5O4/c1-5-21(2,3)22-11-18(29)20(31)27-17(10-14-12-24-13-25-14)19(30)26-23(22,27)28(32-4)16-9-7-6-8-15(16)22/h5-10,12-13,18,29H,1,11H2,2-4H3,(H,24,25)(H,26,30)/b17-10+

    InChI Key

    HHLNXXASUKFCCX-LICLKQGHSA-N

    SMILES

    CC(C)(C=C)C12CC(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O

    Solubility

    Soluble in DMSO

    Synonyms

    Neoxaline; Nedoxaline

    Canonical SMILES

    CC(C)(C=C)C12CC(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O

    Isomeric SMILES

    CC(C)(C=C)C12CC(C(=O)N\3C1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)O

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